molecular formula C8H11BrFNO B6274823 4-(2-aminoethyl)-3-fluorophenol hydrobromide CAS No. 2089258-44-4

4-(2-aminoethyl)-3-fluorophenol hydrobromide

Cat. No.: B6274823
CAS No.: 2089258-44-4
M. Wt: 236.08 g/mol
InChI Key: WEFFOMRZEWDVPN-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-3-fluorophenol hydrobromide is a chemical compound that features a phenol group substituted with a fluorine atom and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-3-fluorophenol hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorophenol.

    Substitution Reaction: The phenol group undergoes a substitution reaction with 2-bromoethylamine hydrobromide to introduce the aminoethyl group. This reaction is typically carried out in the presence of a base such as potassium carbonate to neutralize the hydrobromic acid formed during the reaction.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-3-fluorophenol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(2-aminoethyl)-3-fluorophenol hydrobromide is being investigated for its potential use in drug development. Its structural characteristics allow it to serve as a precursor for synthesizing pharmaceutical compounds that may exhibit enhanced biological activities. Research has indicated that compounds with similar structures can have various biological effects, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting their catalytic activity and potentially leading to therapeutic applications.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for creating more complex organic molecules. For instance:

  • Substitution Reactions : The fluorine atom can be replaced with other functional groups, allowing for the development of new compounds with tailored properties.
  • Formation of Hybrid Compounds : The incorporation of this compound into hybrid molecules has been explored to enhance pharmacological properties.

Biological Research

In biological contexts, this compound is utilized in studies related to enzyme interactions and protein modifications. It can modify proteins through covalent bonding, which may alter their function and structure, providing insights into cellular mechanisms.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(2-aminoethyl)-3-fluorophenol exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways, indicating its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition properties of this compound. It was found to effectively inhibit certain kinases involved in cancer progression, suggesting its utility in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-3-fluorophenol hydrobromide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-aminoethyl bromide hydrobromide: Similar in structure but lacks the fluorine and phenol groups.

    3-fluorophenol: Similar in structure but lacks the aminoethyl group.

    4-(2-aminoethyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a phenol group.

Uniqueness

4-(2-aminoethyl)-3-fluorophenol hydrobromide is unique due to the presence of both the fluorine atom and the aminoethyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Biological Activity

4-(2-aminoethyl)-3-fluorophenol hydrobromide is a chemical compound with notable biological activity. Its molecular formula is C₈H₁₁BrFNO, and it has a molecular weight of approximately 236.08 g/mol. This compound features a fluorine atom, an aminoethyl side chain, and a phenolic hydroxyl group, which contribute to its biological properties and potential applications in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C₈H₁₁BrFNO
  • Molecular Weight : 236.08 g/mol
  • Boiling Point : 252.6 °C
  • Flash Point : 106.6 °C
  • Solubility : Enhanced solubility in aqueous solutions due to its hydrobromide salt form.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for developing antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines .
  • Neuroprotective Effects : The presence of the aminoethyl group may enhance its interaction with neuroreceptors, indicating potential neuroprotective applications.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Inhibition of Enzymatic Activity : Potentially inhibiting specific enzymes involved in bacterial metabolism or cancer cell growth.
  • Interaction with Cellular Receptors : The compound may bind to various receptors, influencing signaling pathways related to cell survival and apoptosis .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity and chemical reactivity:

Compound NameMolecular FormulaKey Features
This compoundC₈H₁₁BrFNOContains aminoethyl side chain
4-Amino-3-fluorophenolC₆H₆FNOLacks aminoethyl side chain
2-Amino-4-fluorophenolC₆H₆FNOSimilar structure but different functional groups
4-(1-aminoethyl)-2-fluorophenolC₈H₁₁BrFNODifferent amino group positioning

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that the fluorine atom enhances lipophilicity, facilitating membrane penetration.
  • Anticancer Activity : A study on structurally related phenolic compounds indicated significant growth inhibition in MDA-MB-468 breast cancer cells at low micromolar concentrations (GI50 < 1 µM). This suggests that the presence of the fluorine atom and aminoethyl group may synergistically enhance anticancer effects .
  • Neuroprotective Effects : Research on related compounds indicates potential neuroprotective effects through modulation of neurotransmitter systems, particularly in models of neurodegenerative diseases. This highlights the need for further exploration into the neurobiological implications of this compound.

Properties

CAS No.

2089258-44-4

Molecular Formula

C8H11BrFNO

Molecular Weight

236.08 g/mol

IUPAC Name

4-(2-aminoethyl)-3-fluorophenol;hydrobromide

InChI

InChI=1S/C8H10FNO.BrH/c9-8-5-7(11)2-1-6(8)3-4-10;/h1-2,5,11H,3-4,10H2;1H

InChI Key

WEFFOMRZEWDVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)CCN.Br

Purity

95

Origin of Product

United States

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